Product packaging for 8-Hydroxyquinoxaline-2-carbaldehyde(Cat. No.:)

8-Hydroxyquinoxaline-2-carbaldehyde

Cat. No.: B1497186
M. Wt: 174.16 g/mol
InChI Key: PAFNUNSTWSLZMG-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Quinoxaline (B1680401) Scaffold Chemistry

The journey of quinoxaline chemistry began in 1884, with the first synthesis of a quinoxaline derivative reported by Korner and Hinsberg. mdpi.com The classical and most fundamental method for synthesizing the quinoxaline scaffold involves the condensation reaction between an aromatic o-diamine, such as o-phenylenediamine (B120857), and a 1,2-dicarbonyl compound. mdpi.comnih.govmtieat.orgnih.gov This straightforward approach laid the groundwork for over a century of research and development.

Throughout the 20th and into the 21st century, synthetic methodologies have expanded significantly. Chemists have developed more sophisticated and efficient routes to quinoxaline derivatives, including metal-catalyzed cyclizations and organocatalytic strategies. nih.gov In recent years, there has been a strong emphasis on "green chemistry," leading to the creation of protocols that use recyclable catalysts, aqueous media, or microwave assistance to synthesize these scaffolds under milder conditions with higher yields. nih.gov This evolution from harsh reaction conditions to more sustainable methods reflects broader trends in organic synthesis. The versatility and robust nature of the quinoxaline ring system have established it as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. mdpi.commtieat.orgnih.gov

Strategic Importance of Hydroxyl and Aldehyde Functional Groups in Heterocyclic Systems

The specific functions of 8-Hydroxyquinoxaline-2-carbaldehyde are largely dictated by its two key functional groups: the hydroxyl group at position 8 and the aldehyde group at position 2.

The hydroxyl group (-OH) is one of the most fundamental and widespread functional groups in organic and medicinal chemistry. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong intermolecular interactions, which can enhance a molecule's binding affinity to biological targets by several orders of magnitude. researchgate.net The hydroxyl group is also a versatile chemical handle, capable of undergoing transformations such as oxidation, reduction, and substitution, which allows for further molecular derivatization. researchgate.net In heterocyclic systems like quinolines and quinoxalines, the phenolic hydroxyl group is particularly important for its ability to chelate metal ions, a property that is exploited in the design of fluorescent sensors and other analytical tools. chemimpex.com

The aldehyde group (-CHO) , or formyl group, is a highly reactive and synthetically valuable functional unit. wikipedia.org It serves as a crucial electrophilic site, readily participating in nucleophilic addition and condensation reactions. This reactivity makes aldehydes essential building blocks in organic synthesis. wikipedia.org In the context of heterocyclic chemistry, the aldehyde group is a gateway for constructing more complex molecules. For instance, it can be easily converted into Schiff bases, oximes, hydrazones, and other derivatives, allowing for the extension of the molecular framework and the introduction of new functionalities. sigmaaldrich.comsigmaaldrich.com This versatility makes the aldehyde group a key component for creating libraries of compounds for screening in drug discovery and materials science. nih.govrsc.org

Overview of Advanced Research Paradigms and Opportunities for Quinoxaline-Based Molecules

The quinoxaline scaffold continues to be a focal point of advanced chemical research due to its proven track record in a multitude of applications. Quinoxaline derivatives are actively being investigated as potent agents in oncology, virology, and microbiology. mdpi.comnih.govresearchgate.net The core structure is a key component in compounds designed to inhibit specific enzymes crucial for disease progression, such as protein kinases and viral proteases. nih.govresearchgate.netnih.gov

Current research paradigms are centered on rational drug design and structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the substituents on the quinoxaline ring, researchers can fine-tune the biological activity and pharmacokinetic properties of these molecules to enhance efficacy and reduce toxicity. mdpi.commtieat.org Molecular hybridization, which involves chemically linking the quinoxaline scaffold to other known pharmacophores, is a prominent strategy for developing multifunctional molecules with novel mechanisms of action. mdpi.com

Looking forward, the opportunities for quinoxaline-based molecules are vast. The development of next-generation antiviral agents, particularly for respiratory pathogens, remains a high-priority area. nih.gov In oncology, the focus is on creating highly selective kinase inhibitors that can overcome drug resistance. nih.govpnrjournal.comnih.gov Beyond medicine, the unique electronic properties of the quinoxaline ring are being harnessed in materials science for applications such as organic light-emitting diodes (OLEDs), dyes for solar cells, and fluorescent chemosensors. mdpi.com The ongoing push for greener and more efficient synthetic methods will also continue to shape the future of quinoxaline chemistry, making these valuable compounds more accessible for a wide range of scientific investigations. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B1497186 8-Hydroxyquinoxaline-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

8-hydroxyquinoxaline-2-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-5,13H

InChI Key

PAFNUNSTWSLZMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)O)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Hydroxyquinoxaline 2 Carbaldehyde

Chemo- and Regioselective Synthesis of the 8-Hydroxyquinoxaline-2-carbaldehyde Scaffold

The precise control of chemical reactions to target specific functional groups and positions within a molecule is paramount in the synthesis of complex organic compounds like this compound.

Oxidative Approaches from Substituted Quinolines

A common strategy for the synthesis of quinoline-2-carbaldehydes involves the oxidation of a methyl group at the C2 position of the quinoline (B57606) ring.

A well-established method for the synthesis of 8-hydroxyquinoline-2-carbaldehyde involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide (SeO₂). chemicalbook.com This reaction, known as the Riley oxidation, is a reliable method for converting activated methyl or methylene (B1212753) groups to carbonyl groups. adichemistry.comwikipedia.org The reaction proceeds through an initial ene reaction followed by a researchgate.netsigmaaldrich.com-sigmatropic rearrangement. wikipedia.org

The general mechanism for the selenium dioxide oxidation of an activated methyl group is as follows:

Ene Reaction: The alkene-like character of the enol form of the methylquinoline attacks the electrophilic selenium atom of SeO₂, forming an allylic seleninic acid intermediate.

researchgate.netsigmaaldrich.com-Sigmatropic Rearrangement: This intermediate undergoes a rearrangement to form an unstable organoselenium compound.

Hydrolysis: The organoselenium compound is then hydrolyzed to yield the corresponding aldehyde and elemental selenium.

This method offers a direct route to the desired aldehyde from a readily available starting material.

Multi-Step Conversions from Aromatic Precursors

Multi-step synthetic routes provide a versatile approach to constructing the this compound scaffold from simpler aromatic precursors. These methods often involve the sequential introduction of functional groups and the formation of the quinoxaline (B1680401) ring system.

One general approach involves the condensation of a substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound. For instance, the reaction of 1,2-diaminobenzene derivatives with α-keto aldehydes can lead to the formation of the quinoxaline core. Subsequent functional group manipulations, such as the introduction of a hydroxyl group at the 8-position and the formation of the carbaldehyde at the 2-position, would complete the synthesis.

While specific multi-step syntheses for this compound are not extensively detailed in the provided search results, the synthesis of related 8-hydroxyquinoline (B1678124) derivatives often involves multi-step sequences. semanticscholar.orgnih.gov These can include protection-deprotection strategies, halogenation, and subsequent functionalization. semanticscholar.orgnih.gov For example, a synthetic strategy could involve the initial synthesis of an 8-hydroxyquinoxaline core, followed by the introduction of a methyl group at the 2-position and its subsequent oxidation to the aldehyde.

Direct Functionalization Strategies for Quinoxaline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For quinoxaline derivatives, direct C-H functionalization can be employed to introduce various substituents at specific positions.

Recent research has focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, which are structurally related to the target molecule. nih.govmdpi.com These methods often utilize transition metal catalysis or photocatalysis to activate C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govmdpi.com While the direct functionalization to introduce a formyl group at the 2-position of 8-hydroxyquinoxaline is not explicitly described, the principles of direct C-H activation could potentially be applied to achieve this transformation. For example, a directed C-H formylation reaction using a suitable directing group and a formylating agent could be a plausible synthetic route.

Principles of Green Chemistry in the Synthesis of this compound and Its Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important organic molecules.

Catalysis and Solvent-Free Reaction Environments

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of catalysts can reduce energy consumption and the formation of byproducts.

Solvent-free reaction conditions, or the use of environmentally benign solvents like water, are another key aspect of green chemistry. researchgate.netnih.gov These approaches minimize the environmental impact associated with the use and disposal of volatile organic solvents.

Atom Economy and Sustainable Process Design

Modern sustainable approaches focus on the use of reusable catalysts and solvent-free or environmentally benign solvent systems. rsc.org For instance, the use of heterogeneous catalysts like silica (B1680970) nanoparticles or alumina-supported heteropolyoxometalates offers high yields and the advantage of easy separation and recycling of the catalyst. nih.govrsc.org These methods align with the principles of green chemistry by reducing waste and energy consumption. nih.govencyclopedia.pub

The development of mechanochemical methods, such as spiral gas–solid two-phase flow (S-GSF), represents a significant leap in sustainable process design. mdpi.com This solvent-free approach can produce quinoxaline derivatives with high efficiency, yield, and purity in a continuous manner, completely avoiding the use of catalysts and organic solvents. mdpi.com

Synthetic MethodKey FeaturesSustainability AdvantagesReference
Heterogeneous Catalysis (e.g., Silica Nanoparticles, Alumina-supported Catalysts)Uses solid-supported catalysts.High yields, easy catalyst separation and reusability, reduced waste. nih.govrsc.org
Spiral Gas–Solid Two-Phase Flow (S-GSF)Solvent-free, catalyst-free, continuous process.High efficiency, high yield, high purity, eliminates organic solvents. mdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reactions.Reduced reaction times, often solvent-free or uses green solvents. sapub.org

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

The production of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The reaction mechanism is influenced by the nature of the reactants and the catalytic system employed. The use of various catalysts, such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, has been shown to influence the reaction rate and efficiency. orientjchem.org These catalysts are often insoluble in the reaction medium, creating a heterogeneous system that simplifies work-up. orientjchem.org

Computational studies can provide valuable insights into the electrostatic potentials of reactants, helping to explain the observed selectivity in formylation and other derivatization reactions of quinolines. mdpi.com Understanding these electronic effects allows for better control over the regioselectivity of the synthesis. For instance, in the electrochemical reduction of CO₂, mechanistic studies have helped to elucidate the pathways leading to the formation of various C3 compounds, which can inform the selective synthesis of desired products. nih.gov

The choice of solvent also plays a critical role. While traditional syntheses may use solvents like toluene, greener alternatives such as water or ethanol-water mixtures are being explored. nih.govsapub.org Room temperature reactions are also being developed to reduce energy consumption. nih.govsapub.org

Catalyst/ReagentSolventTemperatureKey OutcomeReference
CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂OEthanolNot specifiedIncreased efficiency and reduced reaction time. orientjchem.org
Alumina-supported CuH₂PMo₁₁VO₄₀TolueneRoom TemperatureHigh yields (up to 92%). nih.gov
Phenol (20 mol%)Ethanol:Water (7:3)Room TemperatureGood yields with an organic catalyst. sapub.org
Selenium DioxideDioxane/WaterRefluxOxidation of 8-hydroxy-2-methylquinoline to the aldehyde. nih.govresearchgate.netchemicalbook.comsigmaaldrich.com

Achieving research-grade purity (typically ≥98.0%) for this compound requires effective purification and isolation protocols. sigmaaldrich.comsigmaaldrich.com Common methods include recrystallization, column chromatography, and solid-phase extraction (SPE).

After the initial synthesis, the crude product is often isolated by filtration. nih.gov Recrystallization from a suitable solvent, such as ethanol, is a widely used technique to obtain pure crystalline product. nih.govsapub.org For more challenging separations, column chromatography using silica gel is employed, with the eluent system tailored to the polarity of the compound and impurities. nih.govresearchgate.net

For trace analysis and the purification of related compounds, solid-phase extraction (SPE) has proven effective. For example, a method using an HLB SPE cartridge has been developed for the determination of quinoxaline 1,4-dioxides and their metabolites in biological matrices. chromatographyonline.com The process involves loading the sample extract onto the cartridge, washing away impurities, and then eluting the target compounds with a solvent like methanol (B129727). chromatographyonline.com The eluate can then be concentrated and further purified if necessary. chromatographyonline.com

Advanced Derivatization and Functionalization Strategies of 8 Hydroxyquinoxaline 2 Carbaldehyde

Covalent Modifications via the Aldehyde Moiety

The aldehyde group of 8-hydroxyquinoxaline-2-carbaldehyde is a reactive site that readily participates in a variety of covalent modification reactions. These transformations allow for the introduction of diverse functional groups, leading to the creation of new molecular architectures with distinct chemical and physical properties.

Condensation reactions involving the aldehyde moiety of this compound are a primary method for synthesizing Schiff bases. nih.govacs.org These reactions are fundamental in constructing larger, more complex molecules with potential applications in coordination chemistry and materials science. nih.govacs.orgmdpi.com

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. nih.govacs.orgresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic C=N double bond of the imine. A variety of amines can be utilized in this synthesis, including those with additional functional groups like morpholine (B109124) or piperidine (B6355638) moieties. nih.govacs.orgresearchgate.net For instance, novel Schiff bases have been synthesized through the condensation of 2-carbaldehyde-8-hydroxyquinoline with amines containing these heterocycles. nih.govacs.orgresearchgate.net

Similarly, the reaction with hydrazines or hydrazides results in the formation of hydrazones. mdpi.comsigmaaldrich.com For example, (E)-2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol can be prepared by coupling this compound with 2-hydrazinopyridine. sigmaaldrich.comchemicalbook.com Another notable example is the synthesis of (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol from the condensation of 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole. mdpi.com The synthesis of 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone also proceeds via the condensation of the respective aldehyde and hydrazide. researchgate.net These reactions are typically carried out in a suitable solvent, such as ethanol. researchgate.net

The formation of these Schiff bases, including imines and hydrazones, is confirmed through various spectroscopic techniques. The shift in the vibration of the imine group in the infrared spectrum upon complexation indicates the coordination of the imine nitrogen to a metal ion. researchgate.net In the 13C NMR spectrum, changes in the chemical shifts of the hydroxyl carbon (C8) and the azomethine carbon (C11) upon complexation also provide evidence of Schiff base formation and coordination. researchgate.net

Table 1: Examples of Synthesized Schiff Bases from this compound

Reactant 1Reactant 2ProductReference
This compound4-(2-aminoethyl)morpholineSchiff base with morpholine moiety researchgate.net
This compound3-morpholinopropylamineSchiff base with morpholine moiety researchgate.net
This compound1-(2-aminoethyl)piperidineSchiff base with piperidine moiety researchgate.net
This compound1-aminopyrene8-hydroxy-2-quinoline-1-aminopyrene sigmaaldrich.comchemicalbook.com
This compound2-hydrazinopyridine(E)-2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol sigmaaldrich.comchemicalbook.com
This compound2-hydrazinobenzothiazole(E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol mdpi.com
This compoundIsonicotinic acid hydrazide8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone researchgate.net

Currently, there is limited specific information available in the searched results regarding the stereoselective formation of Schiff base derivatives directly from this compound. While the synthesis of various Schiff bases is well-documented, the control of stereochemistry in these reactions, particularly leading to specific enantiomers or diastereomers, is not a primary focus of the provided sources. Research on stereoselective methods often involves the use of chiral auxiliaries or catalysts, which were not detailed in the context of this specific aldehyde in the search results.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 8-hydroxy-2-quinolinemethanol. This transformation is a fundamental reaction in organic synthesis, providing access to a different class of derivatives with altered reactivity and potential for further functionalization.

Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of the aldehyde. libretexts.org The resulting alkoxide intermediate is then protonated during workup to give the final alcohol product. libretexts.org While both reagents are effective for reducing aldehydes, NaBH₄ is considered a milder and more selective reducing agent compared to the more reactive LiAlH₄. libretexts.org The choice of reagent can be crucial when other reducible functional groups are present in the molecule. The reduction of an aldehyde to a primary alcohol involves the addition of two hydrogen atoms across the carbonyl double bond. youtube.com

The aldehyde group of this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 8-hydroxyquinoline-2-carboxylic acid. nih.gov This transformation is a key step in modifying the electronic properties and coordination capabilities of the quinoxaline (B1680401) scaffold.

A variety of oxidizing agents can be employed for this purpose. libretexts.orgyoutube.comyoutube.com Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from a chromium(VI) source like CrO₃ or Na₂Cr₂O₇ and acid, also known as the Jones reagent), and milder oxidants like silver oxide (Ag₂O). libretexts.orgyoutube.com The oxidation of aldehydes to carboxylic acids generally proceeds through a hydrate (B1144303) intermediate, which is formed by the addition of water to the aldehyde. libretexts.org This hydrate is then oxidized to the carboxylic acid. libretexts.org Aldehydes are generally easy to oxidize, and even atmospheric oxygen can sometimes lead to the formation of the carboxylic acid over time. youtube.com

Olefination reactions provide a powerful tool for converting the carbonyl group of this compound into a carbon-carbon double bond, thereby generating various alkene derivatives. Two of the most prominent olefination methods are the Wittig reaction and the Knoevenagel condensation.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide by-product. pressbooks.pub The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide used. organic-chemistry.org Stabilized ylides tend to favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes. organic-chemistry.org

The Knoevenagel condensation is another important C-C bond-forming reaction that converts aldehydes or ketones into α,β-unsaturated products. researchgate.netnih.govresearchgate.netrsc.orgtue.nl This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, in the presence of a basic catalyst like piperidine or an ammonium (B1175870) salt. researchgate.netresearchgate.nettue.nl For instance, the Knoevenagel condensation of 8-hydroxyquinoline-2-carbaldehyde with ethyl-2-cyanoacetate has been investigated using various solvents and catalysts. researchgate.net The reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction yield. researchgate.net

Table 2: Comparison of Olefination Reactions

ReactionReagentsIntermediateKey Features
Wittig Reaction Aldehyde/Ketone, Phosphorus YlideBetaine/OxaphosphetaneForms a C=C bond, driven by phosphine oxide formation, stereochemistry depends on ylide stability. organic-chemistry.orglibretexts.orglibretexts.orgpressbooks.pub
Knoevenagel Condensation Aldehyde/Ketone, Active Methylene Compound, Basic Catalyst-Forms an α,β-unsaturated product, catalyzed by base. researchgate.netnih.govtue.nl

Condensation Reactions for Schiff Base Formation

Reactivity of the Hydroxyl Group in this compound

The phenolic hydroxyl group at the C-8 position of this compound is a key functional handle that imparts significant reactivity to the molecule. Its presence allows for a variety of chemical transformations, making it a versatile platform for developing new derivatives with tailored properties. The acidic nature of this proton and the nucleophilicity of the corresponding phenoxide anion are central to its chemical behavior.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo classic etherification and esterification reactions. These transformations are fundamental for protecting the hydroxyl group or for introducing specific functionalities to modulate the molecule's physicochemical properties.

Etherification is typically achieved by reacting the corresponding sodium or potassium phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This Williamson ether synthesis approach provides a straightforward route to O-alkylated quinoxaline derivatives.

Esterification can be accomplished through several methods. Reaction with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) yields the corresponding esters. Alternatively, Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, though conditions must be carefully controlled to avoid side reactions involving the aldehyde or quinoxaline nitrogens. For instance, the hydroxyl group can be converted into an acetyl group to protect it during subsequent reactions. semanticscholar.org

O-Alkylation and O-Acylation Strategies for Molecular Tuning

O-alkylation and O-acylation are not merely protective strategies; they are powerful tools for fine-tuning the molecular properties of this compound derivatives for various applications.

O-Alkylation Strategies: Introducing alkyl chains of varying lengths and functionalities via O-alkylation can systematically alter properties such as lipophilicity, solubility, and steric bulk. For example, the synthesis of ether-linked derivatives is a common strategy in medicinal chemistry to enhance bioavailability. Reaction with functionalized alkyl halides, such as ethyl 2-chloroacetate, can introduce ester moieties that can be further elaborated, for example, by treatment with hydrazine (B178648) hydrate to form hydrazides, which are precursors to heterocyclic rings like 1,2,4-triazoles. semanticscholar.org

O-Acylation Strategies: O-acylation modifies the electronic and steric environment of the molecule. Acyl groups, particularly those with electron-withdrawing or -donating substituents, can influence the reactivity of the quinoxaline ring system. This strategy is also used to create prodrugs, where an ester linkage is designed to be cleaved in vivo to release the active parent molecule. The choice of acylating agent allows for the introduction of a wide array of functionalities, from simple acetyl groups to more complex aromatic or heterocyclic acyl moieties.

Reaction TypeReagentsProduct TypePurpose
Etherification Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)8-Alkoxyquinoxaline-2-carbaldehydeMolecular tuning, introduction of functional side chains
Esterification Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)8-Acyloxyquinoxaline-2-carbaldehydeProtection of hydroxyl group, prodrug synthesis
O-Alkylation Ethyl 2-chloroacetate, Base8-(Ethoxycarbonylmethoxy)quinoxaline derivativeIntermediate for further functionalization
O-Acylation Acid Anhydride (e.g., Acetic Anhydride)8-Acetoxyquinoxaline-2-carbaldehydeProtection, modification of electronic properties

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring System

The quinoxaline ring is a π-deficient heteroaromatic system, a characteristic that dictates its behavior in aromatic substitution reactions. The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the this compound scaffold further complicates and directs this reactivity.

Electrophilic Aromatic Substitution (EAS): The quinoxaline ring itself is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms, which makes it less nucleophilic than benzene (B151609). reddit.com However, the potent electron-donating hydroxyl group at the C-8 position strongly activates the fused benzene ring for EAS. This directing effect is analogous to that seen in 8-hydroxyquinoline (B1678124). semanticscholar.orgnih.gov The hydroxyl group directs incoming electrophiles to the positions ortho (C-7) and para (C-5) to it. nih.gov Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to occur selectively at these positions.

Nucleophilic Aromatic Substitution (SNAr): The π-deficient nature of the pyrazine (B50134) ring in the quinoxaline system makes it inherently susceptible to nucleophilic attack. rsc.orgresearchgate.netwikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups or when a good leaving group (like a halide) is present on the ring. wikipedia.orgudayton.edu While this compound does not have a leaving group on the pyrazine ring, nucleophilic substitution of hydrogen is possible, particularly at the C-3 position, which is activated by the adjacent nitrogen and the C-2 aldehyde group. These reactions, often called Vicarious Nucleophilic Substitution (VNS), typically require a strong nucleophile and can be facilitated by forming the quinoxaline N-oxide, which further increases the electrophilicity of the ring. rsc.orgresearchgate.net The substitution of hydrogen by C-nucleophiles is a convenient approach for synthesizing more complex quinoxaline derivatives. nih.gov

PositionReactivity Towards ElectrophilesReactivity Towards NucleophilesRationale
C-3 DeactivatedActivatedAdjacent to nitrogen and C-2 aldehyde group, making it electron-poor. rsc.orgnih.gov
C-5 ActivatedDeactivatedPara to the strongly activating hydroxyl group. nih.gov
C-6 DeactivatedDeactivatedMeta to the hydroxyl group and less activated than C-5 or C-7.
C-7 ActivatedDeactivatedOrtho to the strongly activating hydroxyl group. nih.gov

Heterocyclic Annulation and Ring Expansion Reactions Utilizing this compound as a Precursor

The aldehyde functionality at the C-2 position of this compound is a versatile starting point for building more complex heterocyclic systems through annulation reactions. Annulation involves the fusion of a new ring onto the existing quinoxaline framework.

A prominent example of this is the condensation of the aldehyde group with compounds containing two nucleophilic sites. For instance, reaction with aromatic diamines, such as o-phenylenediamine (B120857), can lead to the formation of a new imidazole (B134444) ring fused to the quinoxaline core, resulting in complex polycyclic aromatic systems like quinoxaline-based benzimidazoles. nih.gov Similarly, condensation with aliphatic diamines can yield bis-imines. nih.gov The aldehyde can also react with hydrazides or similar reagents to construct other five- or six-membered heterocyclic rings. Ethyl quinoxaline-2-carboxylate, a related compound, reacts with hydrazine to form a carbohydrazide (B1668358) that can be cyclized into an oxadiazole ring. sapub.org This highlights the potential of the C-2 functional group in annulation strategies.

Ring expansion reactions, while less common, represent another potential synthetic route. These reactions could theoretically involve the initial generation of a reactive intermediate, such as a carbene from the aldehyde, which could then insert into a bond within the quinoxaline system to form a larger ring, although specific examples starting from this compound are not widely reported. Conceptually related transformations, such as the reaction of dichlorocarbene (B158193) with indoles to achieve ring expansion, suggest the possibility of such pathways under specific conditions. mdpi.com

PrecursorReagent(s)Resulting StructureReaction Type
This compoundAromatic Diamines (e.g., o-phenylenediamine)Quinoxaline-fused BenzimidazoleCondensation / Heterocyclic Annulation nih.gov
This compoundAliphatic DiaminesBis-imine AdductCondensation nih.gov
This compoundHydrazine DerivativesQuinoxaline-fused Pyrazole or Triazole (potential)Condensation / Cyclization
Quinoxaline-2-carbohydrazideCarbon Disulfide / BaseQuinoxaline-fused ThiadiazoleCyclization / Annulation sapub.org

Elucidation of Structure and Bonding in 8 Hydroxyquinoxaline 2 Carbaldehyde and Its Derivatives Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 8-Hydroxyquinoxaline-2-carbaldehyde in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their proximity, and through-bond connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogs

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) 9.8 - 10.5 Singlet (s)
Aromatic (Quinoxaline Ring) 7.0 - 9.0 Multiplet (m) / Doublet (d)
Hydroxyl (-OH) 5.0 - 10.0 (variable) Singlet (s)

To unambiguously assign the proton and carbon signals and establish the molecular framework, multi-dimensional NMR experiments are essential.

2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent protons on the quinoxaline (B1680401) rings, allowing for the sequential assignment of the aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nih.govcolumbia.edu This is a highly sensitive technique that allows for the direct assignment of carbon signals based on the previously assigned proton signals. columbia.edu Each CH group in the quinoxaline ring would produce a distinct correlation peak, linking its ¹H and ¹³C chemical shifts.

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation. In the case of this compound, DNMR could be used to investigate the rotational barrier around the single bond connecting the aldehyde group to the quinoxaline ring. At low temperatures, this rotation might become slow enough on the NMR timescale to allow for the observation of distinct conformers. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to calculate the activation energy for this rotational process. While specific studies on this compound are not documented, the methodology is well-established for analyzing similar rotational phenomena in other carbaldehyde-substituted aromatic systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1740-1720 cm⁻¹. uc.edu However, conjugation with the aromatic quinoxaline ring would shift this band to a lower wavenumber, likely around 1685 cm⁻¹, as seen in the analogous 8-hydroxyquinoline-2-carboxaldehyde (B80063). The phenolic O-H stretching vibration is expected to produce a broad band in the 3500-3200 cm⁻¹ region, with the broadening indicative of hydrogen bonding. uc.eduresearchgate.net

The quinoxaline ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. scialert.netscialert.netvscht.cz The C=C and C=N stretching vibrations within the heterocyclic ring system are observed in the 1625-1430 cm⁻¹ region. scialert.netscialert.net C-H in-plane and out-of-plane bending vibrations also provide a fingerprint for the substitution pattern on the aromatic ring, occurring in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively. scialert.net

Raman spectroscopy provides complementary information. nih.gov As a scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon framework of the quinoxaline ring system. acs.org The combination of FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Phenolic) Stretching, H-bonded 3500 - 3200 (broad)
C-H (Aromatic) Stretching 3100 - 3000
C=O (Aldehyde) Stretching 1685 - 1666
C=N / C=C (Ring) Stretching 1625 - 1430
C-H (Aromatic) In-plane bending 1300 - 1000
C-O (Phenolic) Stretching 1300 - 1000
C-H (Aromatic) Out-of-plane bending 1000 - 650

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. nih.gov For this compound (C₉H₆N₂O), HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous confirmation of its molecular formula.

Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure. libretexts.org For quinoxaline and quinoline (B57606) carbaldehydes, a common initial fragmentation step is the loss of the carbonyl group (CO, 28 Da) or the entire aldehyde function (CHO, 29 Da). mdpi.comnih.gov For example, in the GC-MS of the related quinoxaline-2-carbaldehyde, the molecular ion peak is observed at m/z 158, with a major fragment appearing at m/z 130, corresponding to the loss of CO. nih.gov This type of fragmentation provides strong evidence for the presence and location of the aldehyde group. Further fragmentation of the quinoxaline ring would produce additional characteristic ions. researchgate.net Analyzing these pathways helps to confirm the proposed structure. mdpi.com

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which define the supramolecular architecture.

Single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the quinoxaline ring system and the orientation of the aldehyde and hydroxyl substituents. Of particular interest would be the presence of intramolecular hydrogen bonding between the C2-aldehyde and the N1-nitrogen or between the 8-hydroxy group and the N1-nitrogen, which can significantly influence the molecule's conformation.

The chelating nature of the 8-hydroxy and quinoxaline nitrogen atoms makes this compound an excellent ligand for forming metal complexes. nih.govacs.org X-ray crystallography has been successfully applied to derivatives, particularly Schiff bases formed from the condensation of the aldehyde group with various amines. nih.govacs.orgacs.org For instance, the crystal structure of a dinuclear Cu(II) complex with a Schiff base derived from 8-hydroxyquinoline-2-carbaldehyde showed that two ligand molecules coordinate to each copper center, with the dimerization occurring through the phenolate (B1203915) oxygen atoms. acs.org Similarly, a Zn(II) complex with a related Schiff base ligand was characterized, providing detailed structural parameters. nih.gov The crystal data for this zinc complex, [Zn(L2)₂], revealed a monoclinic unit cell with specific dimensions. nih.gov These studies demonstrate how the ligand coordinates to metal ions and how these units assemble into larger supramolecular structures, often involving dimerization through bridging oxygen atoms to form central M₂O₂ rings. researchgate.netresearchgate.net

Table 3: Example Crystallographic Data for a Metal Complex Derivative

Parameter Value (for a Zn(II) Schiff Base Complex nih.gov)
Chemical Formula C₃₂H₃₆N₆O₄Zn
Crystal System Monoclinic
a (Å) 26.39(2)
b (Å) 8.319(7)
c (Å) 29.52(2)
β (°) 108.04(3)
Volume (ų) 6162

Analysis of Hydrogen Bonding and π-π Stacking in Crystalline States

Theoretical studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives highlight the prevalence of intramolecular hydrogen bonding between the hydroxyl group at the 8-position and the quinoline nitrogen. nih.gov This interaction is a dominant feature and plays a crucial role in the planarity and electronic properties of the molecule. In the case of this compound, a similar strong intramolecular hydrogen bond is anticipated between the 8-hydroxyl group and the adjacent nitrogen of the quinoxaline ring.

In the absence of a direct crystal structure for the title compound, the analysis of analogous molecules offers valuable parallels. For instance, the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde reveals the presence of parallelly-displaced π-π stacking interactions that contribute to the packing of the molecules in the crystal lattice. mdpi.com In this related structure, the centroid-to-centroid distance between the aromatic rings is 3.544 Å, with a shift distance of 1.451 Å, indicating significant overlap between the π-systems. mdpi.com Furthermore, this compound exhibits both intra- and intermolecular hydrogen bonds. mdpi.com Another relevant example is a Schiff base derivative of 3-hydroxyquinoxaline-2-carboxaldehyde, which assembles into a triple helix structure through intermolecular hydrogen bonds. researchgate.net

Metal complexes derived from Schiff bases of 8-hydroxyquinoline-2-carbaldehyde also demonstrate the importance of π-stacking interactions in their crystal packing. mdpi.com In several vanadyl complexes, π-stacking interactions with distances ranging from 3.310 to 3.619 Å are observed between the quinoline rings of adjacent molecules, contributing significantly to the formation of the unit cell. mdpi.com

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The photophysical properties of this compound and its derivatives are of significant interest due to their potential applications in various optical and electronic devices. Electronic absorption and emission spectroscopy are powerful tools to probe the electronic transitions and excited-state dynamics of these molecules.

UV-Vis Spectrophotometry of Electronic Transitions and Solvent Effects

The electronic absorption spectra of this compound and its derivatives are characterized by multiple absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions within the aromatic quinoxaline system and the formyl substituent.

While specific data for the parent this compound is limited, studies on its derivatives provide valuable insights. For example, Schiff bases derived from the condensation of 8-hydroxyquinoline-2-carbaldehyde exhibit intense absorption bands. In dimethyl sulfoxide (DMSO), a Schiff base ligand showed an intense absorption at approximately 270 nm, with shoulders in the 260-400 nm range, attributed to intraligand n→π* transitions of the azomethine group. mdpi.com Metal complexes of these Schiff bases also display characteristic absorption spectra. A copper(II) complex in DMSO exhibited absorption maxima at 268 nm and 422 nm, while in dichloromethane, the maxima were observed at 271 nm and 412 nm. acs.orgnih.gov Similarly, another copper(II) complex showed absorption maxima at 297 nm and 422 nm in DMSO, and at 268 nm and 423 nm in dichloromethane. nih.gov

The solvent environment can significantly influence the position and intensity of the absorption bands. A theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde using the integral equation formalism polarizable continuum (IEFPCM) model predicted solvent effects on the UV-Vis spectrum in ethanol, DMSO, and water. eurjchem.com Such solvatochromic shifts arise from the differential stabilization of the ground and excited states of the molecule by the solvent.

The table below summarizes the UV-Vis absorption data for some derivatives of 8-hydroxyquinoline-2-carbaldehyde.

CompoundSolventλ_max (nm)Molar Extinction Coefficient (ε/M⁻¹cm⁻¹)
Cu₂(L1)₄DMSO268, 42237291, 2383
Cu₂(L1)₄CH₂Cl₂271, 41241828, 5199
Cu₂(L2)₄DMSO297, 42253105, 3368
Cu₂(L2)₄CH₂Cl₂268, 42330435, 3278

Note: L1 and L2 are Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde.

Fluorescence Spectroscopy, Quantum Yield Determination, and Excitation State Analysis

Fluorescence spectroscopy provides information about the emissive properties of molecules from their excited states. 8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which are often sensitive to the molecular environment.

The parent compound, 8-hydroxyquinoline, exhibits dual fluorescence in the region of 330-410 nm in various solvents. This phenomenon is attributed to the existence of different emitting species in equilibrium. The fluorescence quantum yield of 8-hydroxyquinoline is highly dependent on the solvent, with high yields observed in polar aprotic solvents like dimethylformamide and dimethyl sulfoxide. Intramolecular hydrogen bonding in 8-hydroxyquinoline is known to increase the efficiency of non-radiative decay, which can be influenced by hydrogen-bonding solvents.

Derivatives of this compound have been developed as fluorescent sensors. For instance, a Schiff base derivative of 8-hydroxyquinoline-2-carbaldehyde was designed as a chemosensor for Zn(II) ions. nih.govacs.org This sensor exhibits Excited-State Intramolecular Proton Transfer (ESIPT), which contributes to its fluorescence properties. The resulting zinc complex also displays aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state. nih.gov In a tetrahydrofuran (THF) solution, the zinc complex had a very low fluorescence quantum yield of 0.017. nih.gov

The binding of metal complexes of Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde to biomolecules like bovine serum albumin (BSA) has been studied using fluorescence spectroscopy. nih.gov These studies provide insights into the interaction of these compounds with biological systems.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantioselective Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, providing information about their absolute configuration and conformational properties. In the context of this compound, CD spectroscopy becomes relevant when the molecule is derivatized with chiral moieties or when it forms chiral supramolecular assemblies.

While there are no direct reports on the CD spectroscopy of chiral derivatives of this compound itself, studies on related chiral quinoxaline systems provide a framework for understanding their chiroptical properties. For example, the CD spectra of steroidal quinoxalines have been analyzed to establish a structure-chirality relationship. mdpi.com In these systems, unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects, indicating a P (right-handed) helicity. mdpi.com The nature of the substituent on the quinoxaline ring was found to significantly influence the CD behavior. mdpi.com

Furthermore, the interaction of metal complexes of Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde with biological macromolecules has been investigated using CD spectroscopy. The binding of copper(II) and zinc(II) complexes to bovine serum albumin (BSA) was monitored by changes in the CD spectrum of the protein, indicating that the binding process induces conformational changes in the protein structure. nih.gov

These examples demonstrate the potential of CD spectroscopy in the study of chiral derivatives of this compound. Such studies would be invaluable for determining the stereochemistry of new chiral compounds, understanding their conformational preferences in solution, and probing their enantioselective interactions with other chiral molecules, including biological targets.

Theoretical and Computational Investigations of 8 Hydroxyquinoxaline 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. These computational methods provide deep insights into the intrinsic properties of molecules, such as their three-dimensional structure, electronic distribution, and reactivity, which are often challenging to determine experimentally. For 8-Hydroxyquinoxaline-2-carbaldehyde, these calculations are instrumental in elucidating its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has been successfully applied to determine the optimized geometry and energy landscapes of quinoline (B57606) derivatives. siftdesk.orgresearchgate.net

In the study of compounds similar to this compound, such as 8-chloroquinoline (B1195068) 2-carbaldehyde, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to obtain the optimized molecular structure and global minimum energy. siftdesk.org For instance, the global minimum energy for 8-chloroquinoline 2-carbaldehyde was found to be -974.8020 Hartrees. siftdesk.org This level of theory is also utilized for geometry optimization of other related quinoline derivatives, with the results showing good agreement with experimental data from X-ray diffraction. nih.gov

The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's stability and reactivity. These calculations have confirmed that the bond lengths and angles in such quinoline derivatives fall within normal ranges. siftdesk.org

ParameterDescription
Methodology Density Functional Theory (DFT)
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set 6-311G(d,p) or 6-31G(d,p)
Application Geometry optimization, determination of energy landscapes and global minimum energy.

HOMO-LUMO Energy Gap Analysis for Chemical Stability and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. sci-hub.se A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sci-hub.sewuxibiology.com Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. sci-hub.se

For quinoline derivatives, the HOMO-LUMO energy gap is a significant indicator of their biological activity and charge transport properties. eurjchem.comresearchgate.net For example, in a study of 8-hydroxyquinoline (B1678124), the HOMO-LUMO gap was calculated to be approximately 2.81 eV, suggesting a reactive nature. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.se The distribution and energies of these frontier orbitals provide valuable information about the molecule's ability to participate in chemical reactions.

OrbitalRole in Chemical Reactions
HOMO Electron donor
LUMO Electron acceptor

The energy gap is a measure of the molecule's excitability. A smaller gap facilitates electron transition, influencing the molecule's chemical and biological activities. sci-hub.se

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue areas represent regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. Green areas denote regions of neutral potential.

In the context of quinoline derivatives, MEP analysis helps in understanding intermolecular interactions and predicting reactivity. eurjchem.com For instance, the negative potential regions are often located around electronegative atoms like oxygen and nitrogen, while positive regions are typically found around hydrogen atoms. This information is crucial for predicting how the molecule will interact with other chemical species. physchemres.org

ColorElectrostatic PotentialType of Attack
RedNegativeElectrophilic
BluePositiveNucleophilic
GreenNeutral-

Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) Analyses

Noncovalent interactions (NCIs) play a crucial role in the structure, stability, and function of chemical and biological systems. Computational tools like NCI, Reduced Density Gradient (RDG), and Electron Localization Function (ELF) analyses are employed to study these weak interactions.

NCI and RDG analyses are used to visualize and characterize noncovalent interactions, such as hydrogen bonds and van der Waals forces, in real space. eurjchem.com The RDG is a function of the electron density and its gradient, and plots of RDG versus the electron density can reveal the presence and strength of these interactions.

Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. jussieu.fr It is a powerful method for visualizing chemical bonds and lone pairs. jussieu.frjussieu.fr ELF analysis can distinguish between covalent bonds, ionic bonds, and non-bonding regions within a molecule. jussieu.fr In complex molecules, ELF can help in understanding the nature of the bonding and the distribution of electrons, which is essential for predicting reactivity. jussieu.fr

These topological analyses have been applied to study the intermolecular interactions in derivatives of 8-hydroxyquinoline, providing insights into their solid-state structures and properties. eurjchem.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and the stability of molecular systems. researchgate.net It provides a localized, "chemist's" view of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures.

NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. eurjchem.com This information is valuable for understanding the nature of intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net For quinoline derivatives, NBO analysis has been used to investigate the stability arising from charge delocalization and to understand the electronic basis for their observed properties and reactivity. researchgate.neteurjchem.com

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational space of a molecule and its interactions with the surrounding environment, such as a solvent.

For flexible molecules like derivatives of 8-hydroxyquinoline, MD simulations can explore the different conformations that the molecule can adopt and their relative energies. This is crucial for understanding how the molecule's shape influences its biological activity. researchgate.net Furthermore, MD simulations can model the interactions between the molecule and solvent molecules, providing insights into solvation effects on the molecule's structure and reactivity. researchgate.net These simulations are particularly important for studying biological systems, where the interactions with water molecules are critical. researchgate.net

In Silico Mechanistic Pathway Predictions for Synthetic Transformations

Theoretical and computational chemistry offers powerful tools to predict and understand the mechanisms of chemical reactions, providing insights into selectivity, reaction rates, and the feasibility of synthetic pathways. For the synthesis of quinoxaline (B1680401) derivatives, including this compound, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental. These in silico investigations can model reaction intermediates, transition states, and energy profiles to elucidate the most probable synthetic routes.

The synthesis of quinoxaline scaffolds often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For this compound, a plausible route involves the reaction of 1,2-diaminophenol with glyoxal (B1671930) or a related dicarbonyl species. Computational models can predict the regioselectivity of this condensation, determining whether the hydroxyl group of the diamine influences the cyclization process.

Furthermore, methods for introducing the carbaldehyde group at the C2 position can be computationally explored. For instance, the formylation of a pre-existing 8-hydroxyquinoxaline core can be modeled to predict the most reactive site for electrophilic substitution. While experimental data on the direct formylation of 8-hydroxyquinoxaline is scarce in the provided context, computational studies on analogous systems, such as the formylation of 8-hydroxyquinoline, have been performed. mdpi.com These studies compare classical methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, using computational calculations to explain the observed selectivity for formylation at different positions on the quinoline ring. mdpi.com Such computational approaches could be applied to predict the outcomes for the 8-hydroxyquinoxaline system, guiding synthetic chemists toward the most efficient conditions.

The table below outlines key parameters that are typically calculated in such in silico studies to predict reaction pathways.

Computational Parameter Description Relevance to Synthetic Prediction
Transition State Energy (ΔG‡) The energy barrier that must be overcome for a reaction to proceed.Lower energy barriers indicate faster, more favorable reaction pathways.
Reaction Energy (ΔGr) The overall free energy change of a reaction.A negative value indicates a thermodynamically favorable (spontaneous) reaction.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied and Lowest Unoccupied Molecular Orbitals.The energies and shapes of these orbitals indicate sites of nucleophilic and electrophilic attack, predicting regioselectivity. mdpi.com
Mulliken/NPA Charges Calculated atomic charges within a molecule.Helps identify electron-rich and electron-deficient centers, predicting reactivity and the course of reactions.

By calculating these parameters for various potential intermediates and transition states, a comprehensive energy profile for the synthesis of this compound can be constructed, offering a theoretical validation of a proposed synthetic route before its experimental execution.

Ligand-Based Computational Approaches for Non-Clinical Target Interactions

In the absence of a known three-dimensional structure of a biological target, ligand-based computational methods become essential for predicting potential bioactivities and interactions. beilstein-journals.org These approaches leverage the information from a set of molecules known to interact with a target of interest to build a predictive model. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like this compound and its derivatives, these methods can be used to screen for potential non-clinical binding partners and to guide the design of new analogs with enhanced affinity for a given target. researchgate.netnih.gov

Ligand-based drug design (LBDD) encompasses several techniques, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. beilstein-journals.org These methods are particularly valuable in the early stages of discovery for hit identification and lead optimization. nih.gov The starting point for these studies is a collection of compounds with known activities, from which common chemical features essential for interaction with a non-clinical target are inferred. researchgate.net

Pharmacophore Modeling and Virtual Screening for Binding Site Affinity (non-clinical)

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov These models are not molecules themselves but rather maps of crucial interaction points. The process begins by analyzing a set of active ligands to identify shared chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

For this compound, a pharmacophore model could be developed based on its own structure and that of other known bioactive quinoxaline or 8-hydroxyquinoline derivatives. researchgate.netnih.gov The 8-hydroxy group, the quinoxaline nitrogen atoms, and the aromatic system are all potential pharmacophoric features that can be critical for molecular recognition.

Once a pharmacophore model is generated, it can be used for virtual screening. researchgate.net In this process, large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. nih.gov This technique enriches the pool of potential "hits" that are more likely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net This approach is highly effective for scaffold hopping—finding new molecular frameworks that fit the same pharmacophore and may possess novel properties. nih.gov

The table below details the typical features that would constitute a pharmacophore model derived from an 8-hydroxyquinoxaline scaffold.

Pharmacophore Feature Potential Chemical Group on this compound Type of Interaction
Hydrogen Bond Donor (HBD) 8-hydroxyl group (-OH)Donating a hydrogen atom to an acceptor group on a target.
Hydrogen Bond Acceptor (HBA) 8-hydroxyl oxygen, quinoxaline ring nitrogens, carbaldehyde oxygenAccepting a hydrogen atom from a donor group on a target.
Aromatic Ring (AR) The fused benzene (B151609) and pyrazine (B50134) rings of the quinoxaline systemPi-pi stacking or hydrophobic interactions with aromatic residues in a binding pocket.
Hydrophobic Center (HY) The bicyclic quinoxaline coreVan der Waals or hydrophobic interactions.
Metal Chelator The bidentate site formed by the 8-hydroxyl oxygen and the adjacent ring nitrogenCoordination with metal ions within a target binding site. nih.gov

Recent advancements have shown that pharmacophore models retrieved from molecular dynamics (MD) simulations can outperform those based on static crystal structures, as they account for target flexibility. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their observed biological or chemical activity. nih.gov The goal of QSAR is to predict the activity of new, unsynthesized compounds based solely on their structural properties. researchgate.net This is achieved by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to build a regression or classification model.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with varied substituents at different positions and measuring a specific non-clinical activity (e.g., antimicrobial potency). nih.gov Molecular descriptors for these analogs would then be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient), a measure of lipophilicity.

Topological: Indices describing molecular connectivity and branching.

A 3D-QSAR model, for example, might indicate that increasing the hydrophobicity and reducing the steric bulk of substituents could enhance a particular activity for quinoxaline derivatives. nih.gov Such models provide invaluable guidance for designing more potent compounds. QSAR studies on related 8-hydroxyquinoline derivatives have successfully been used to design compounds with improved antimicrobial activity. researchgate.net

The following table presents a hypothetical example of data that would be used to construct a QSAR model for a series of this compound derivatives against a non-clinical target.

Compound Derivative Substituent (R) LogP (Hydrophobicity) Molecular Weight (Steric) Predicted Activity (IC₅₀, µM)
1 -H2.1188.1715.2
2 5-Cl2.8222.618.5
3 6-CH₃2.6202.2012.1
4 5-NO₂2.0233.1625.7
5 6-F2.2206.1613.9

This data would be fed into a statistical program to generate an equation, such as: Predicted Activity = c₀ + c₁ (LogP) + c₂ (Molecular Weight) + ... This equation could then be used to predict the activity of new derivatives before undertaking their synthesis.

Coordination Chemistry and Metal Complexation of 8 Hydroxyquinoxaline 2 Carbaldehyde

Design and Synthesis of 8-Hydroxyquinoxaline-2-carbaldehyde-Derived Ligands

The synthesis of ligands derived from this compound leverages the reactivity of its aldehyde functional group. The parent compound can be prepared by oxidizing 2-methylquinolin-8-ol with selenium dioxide. researchgate.netsigmaaldrich.comchemicalbook.com This aldehyde then serves as a versatile building block for creating more complex ligand architectures. sigmaaldrich.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.orglibretexts.org Ligands are classified as monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.orgyoutube.com

The fundamental 8-hydroxyquinoxaline framework inherently acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgscirp.org This forms a stable five-membered chelate ring. nih.gov

By chemically modifying the 2-carbaldehyde group, ligands with varying denticity can be engineered. While the core remains bidentate, the introduction of other coordinating groups through reactions at the aldehyde site allows for the creation of polydentate ligands. For instance, condensation with amines or hydrazines that contain additional donor atoms (like nitrogen, oxygen, or sulfur) can result in tridentate or tetradentate ligands, significantly expanding the coordination possibilities of the original scaffold. nih.govresearchgate.netnih.gov

A highly effective strategy for creating versatile chelating agents from this compound is through Schiff base condensation. acs.org This reaction involves the condensation of the aldehyde group with a primary amine (R-NH₂) to form an imine or azomethine group (-C=N-). researchgate.net Aromatic aldehydes, like this compound, form particularly stable Schiff bases due to effective conjugation. researchgate.net

These Schiff base derivatives are generally bidentate or polydentate ligands capable of forming very stable complexes with transition metals. researchgate.net The resulting imine nitrogen introduces an additional coordination site, transforming the parent bidentate scaffold into a tridentate (N,N,O) or even higher denticity ligand, depending on the nature of the amine used. acs.orgnih.gov For example, reacting this compound with amines containing morpholine (B109124) or piperidine (B6355638) moieties, or with various hydrazides, yields potent multidentate ligands. nih.govacs.orgnih.gov

Complexation with Transition and Lanthanide Metal Ions

Ligands derived from 8-hydroxyquinoxaline are potent chelators for a wide range of metal ions, including those from the transition series and lanthanide series. nih.govresearchgate.netresearchgate.net The combination of a bioactive organic moiety with biologically significant metals like copper, zinc, vanadium, iron, nickel, and ruthenium has been a key strategy in developing new coordination compounds. nih.gov

The synthesis of metal complexes typically involves the reaction of the 8-hydroxyquinoxaline-derived ligand with a suitable metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like methanol (B129727) or ethanol. nih.govacs.org For instance, Cu(II) and Zn(II) complexes have been synthesized by reacting Schiff base ligands with CuCl₂ or ZnCl₂. nih.govacs.org Similarly, Cu(II) acetate has been used to prepare a series of copper complexes with benzoylhydrazone ligands. nih.gov

The resulting metal complexes are characterized using a comprehensive suite of analytical and spectroscopic techniques. These methods are crucial for confirming the structure and composition of the new compounds.

Common Characterization Techniques:

Elemental Analysis: Confirms the empirical formula and metal-to-ligand ratio. acs.orgnih.govarabjchem.org

Spectroscopy (FTIR, UV-Vis, NMR, EPR): Provides information on the ligand's binding to the metal. For example, in FTIR spectroscopy, a shift in the C=N stretching frequency of a Schiff base upon complexation indicates the involvement of the imine nitrogen in coordination. scirp.orgacs.orgresearchgate.net

Mass Spectrometry: Determines the molecular weight of the complex. nih.govacs.org

Single-Crystal X-ray Diffraction: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govnih.gov

Magnetic Susceptibility and Molar Conductivity: These measurements help in determining the geometry and electrolytic nature of the complexes. researchgate.net

The reaction between 8-hydroxyquinoxaline-derived ligands and metal ions can result in complexes with various metal-to-ligand (M:L) stoichiometries. The specific ratio is influenced by factors such as the nature of the metal ion, the denticity of the ligand, and the reaction conditions.

Commonly observed stoichiometries include 1:2 and 1:1. For example, divalent metal ions like Co(II) and Ni(II) often react with bidentate 8-hydroxyquinoline (B1678124) to form complexes with a 1:2 (M:L) ratio, resulting in ML₂ type compounds. scirp.orgscirp.org Similarly, Schiff bases derived from 8-hydroxyquinoline analogues have been shown to form ML₂ complexes with Cu(II) and Zn(II). nih.govacs.org Complexes with a 1:1 stoichiometry are also prevalent, particularly with polydentate ligands or when co-ligands (like chloride or acetate) are also coordinated to the metal center. nih.govnih.gov

More complex stoichiometries have also been characterized. These include dimeric structures, such as [Ni(HL)(L)]₂, and trinuclear adducts like [Cu(L)]₃. researchgate.netnih.gov

The stoichiometry plays a crucial role in determining the coordination number and geometry of the metal center.

Octahedral Geometry: Often found in 1:2 complexes where two tridentate ligands or two bidentate ligands and two solvent molecules (e.g., water) coordinate to the metal ion. scirp.orgscirp.orgarabjchem.org

Square-Planar Geometry: Common for d⁸ metal ions like Ni(II) and Pd(II), as well as Cu(II). It can be seen in both 1:1 and 1:2 complexes. scirp.orgscirp.orgnih.govscirp.org

Square-Pyramidal Geometry: Observed for ions like Zn(II) with completely filled d-orbitals. nih.gov

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes, tetragonally distorted octahedral geometries are often observed. arabjchem.org

The ligands derived from this compound exhibit remarkable coordination versatility. The binding mode depends on the specific structure of the ligand and the pH of the medium, which affects the protonation state of the phenolic and other functional groups.

The parent 8-hydroxyquinoline scaffold typically binds in a bidentate fashion via the deprotonated phenolic oxygen and the quinoline nitrogen. rroij.com For the more complex Schiff base derivatives, the coordination possibilities expand significantly. A Schiff base derived from a hydrazide, for example, can act as a monoanionic tridentate ligand, binding to a metal ion through the quinoline nitrogen, the imine nitrogen, and the phenolic oxygen. nih.gov

Furthermore, some ligands can adopt different forms, such as a zwitterionic form where one part of the molecule is deprotonated (e.g., a thiol group) and another is protonated (e.g., a morpholine nitrogen). nih.gov This versatility allows the same ligand to act as a neutral molecule (HL) or an anionic ligand (L⁻), leading to the formation of different complex species in solution. researchgate.net The phenolate (B1203915) oxygen can also act as a bridge between two or more metal centers, leading to the formation of polynuclear dimeric, trimeric, or polymeric structures. researchgate.netresearchgate.net

Applications of Metal Complexes Derived from this compound

The metal complexes of this compound and its derivatives, particularly its Schiff bases, are a subject of growing interest due to their versatile applications in catalysis, luminescence, and material science. The introduction of the quinoxaline (B1680401) moiety, with its two nitrogen heteroatoms, into a chelating framework significantly influences the electronic and coordination properties of the resulting metal complexes compared to their simpler benzaldehyde (B42025) or even quinoline analogues. ijfans.orgcusat.ac.in This section explores the specific applications of these complexes.

Catalytic Activity in Organic Transformations

Metal complexes derived from Schiff bases of quinoxaline-2-carboxaldehyde have demonstrated notable potential as catalysts in various organic reactions, particularly in the field of oxidation catalysis. ijfans.org The electronic properties imparted by the quinoxaline ring system, combined with the nature of the coordinated metal ion, play a crucial role in their catalytic performance. cusat.ac.in

Research has highlighted the efficacy of first-row transition metal complexes with Schiff bases of quinoxaline-2-carboxaldehyde in catalyzing oxidation reactions. These complexes often model the active sites of metalloenzymes and can facilitate electron transfer processes essential for catalysis. ijfans.org

A study by Yusuff et al. investigated complexes of Mn(II), Co(II), Ni(II), and Cu(II) with Schiff bases formed from quinoxaline-2-carboxaldehyde and either semicarbazide (B1199961) (QSC) or furfurylamine (B118560) (QFA). ijfans.org With the exception of the nickel(II) complex, these compounds were found to be appreciable catalysts for the aerial oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) into 3,5-di-tert-butylquinone (DTBQ). The cobalt(II) complex of the furfurylamine ligand, [Co(QFA)₂Cl₂], demonstrated the highest catalytic activity in this transformation. ijfans.org

In another study, Schiff base complexes derived from quinoxaline-2-carboxaldehyde and 2-aminophenol (B121084) were synthesized with Mn(II), Fe(III), and Cu(II). These complexes proved to be effective catalysts for the hydroxylation of phenol. Their catalytic competence is attributed to the presence of available coordination sites on the metal center. In contrast, the coordinatively saturated Ni(II) complex from the same ligand set showed no catalytic activity for this reaction. ijfans.org

A comprehensive literature search did not yield specific examples of these complexes being used for reduction catalysis.

Table 1: Catalytic Applications in Oxidation Reactions

Catalyst PrecursorSchiff Base Ligand Derived FromMetal IonReaction CatalyzedKey Finding
Quinoxaline-2-carboxaldehydeFurfurylamine (QFA)Co(II)Aerial oxidation of 3,5-di-tert-butylcatecholHighest activity among tested M(II) complexes (M=Mn, Co, Ni, Cu). ijfans.org
Quinoxaline-2-carboxaldehyde2-AminophenolMn(II), Fe(III), Cu(II)Hydroxylation of phenolEffective catalysis due to vacant coordination sites. ijfans.org

While Schiff base complexes are widely explored as catalysts, a detailed review of the literature did not reveal specific applications of metal complexes derived from this compound in catalyzing C-C or C-X bond formation reactions.

The development of chiral Schiff base complexes for asymmetric catalysis is a significant area of research. However, a comprehensive literature search did not yield specific examples of chiral complexes derived from this compound being utilized for asymmetric transformations.

Luminescent Metal Complexes for Sensing and Probing Applications

The quinoxaline framework is a key component in the design of luminescent materials. ijfans.org The π-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure can be harnessed to create materials with unique photophysical properties.

Quinoxaline-based ligands have been used to create cyclometalated complexes with heavy metal ions such as Iridium(III) and Platinum(II). These complexes have been found to exhibit excellent luminescence and superior emission characteristics when compared to analogous systems containing quinoline or 2-phenylpyridine (B120327) moieties. ijfans.org This enhancement highlights the advantageous role of the quinoxaline structure in developing advanced emissive materials, potentially for applications like Organic Light-Emitting Diodes (OLEDs). ijfans.org

Furthermore, derivatives of quinoxaline have shown potential in creating responsive fluorescent systems. For example, a heterocyclic perimidine, formed from the reaction of 1,8-diaminonaphthalene (B57835) and a quinoxaline derivative, was reported to exhibit positive fluorescent solvatochromism. ijfans.org This means its fluorescence emission color changes with the polarity of the solvent, a desirable feature for chemical sensors.

While the general class of quinoxaline-based Schiff bases is considered promising for developing fluorescent chemosensors, specific examples of metal complexes of this compound being used as selective probes for specific ions or molecules were not detailed in the reviewed scientific literature. rsc.orgrsc.org

Spin-Crossover Phenomena and Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are fundamentally linked to the electronic structure of the metal ion and its coordination environment. Schiff bases derived from quinoxaline-2-carboxaldehyde can create ligand fields that lead to interesting magnetic behaviors in their metal complexes. ijfans.org

A notable example involves a dimeric iron(III) complex with a Schiff base ligand derived from quinoxaline-2-carboxaldehyde and 2-aminophenol. ijfans.org Magnetic susceptibility studies of this complex indicated the presence of antiferromagnetic coupling between the two Fe(III) centers. ijfans.org Antiferromagnetic coupling is a phenomenon where the magnetic moments of adjacent metal ions align in an antiparallel fashion, leading to a reduction in the total magnetic moment of the complex compared to that expected for non-interacting ions.

The field of spin-crossover (SCO) involves complexes, typically of iron(II) or iron(III), that can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. mdpi.comrsc.orgruben-group.de This phenomenon is highly dependent on the ligand field strength. While Schiff base ligands are widely used to synthesize SCO complexes, a review of the literature did not yield specific examples of spin-crossover behavior in complexes derived from this compound. cusat.ac.inrsc.orgrsc.org

Precursors for Advanced Material Science (e.g., MOFs, Coordination Polymers)

This compound serves as a foundational building block in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. sigmaaldrich.com Its utility stems from the inherent chelating properties of the 8-hydroxyquinoline scaffold, which can readily coordinate with a variety of metal ions. rroij.com The presence of the aldehyde group at the 2-position provides a reactive site for further modification, allowing for the creation of more complex and tailored organic linkers. sigmaaldrich.com

The general strategy for creating these materials involves the solvothermal reaction between a metal salt and the organic linker derived from this compound. nih.gov The quinoline nitrogen and the hydroxyl oxygen atoms act as a bidentate chelate, binding to the metal center. When this core structure is incorporated into larger organic molecules, often through reactions at the aldehyde group to form Schiff bases or other derivatives, it can connect multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. acs.orgresearchgate.net

These resulting coordination polymers and MOFs exhibit a range of structural complexities, from simple chains to intricate 3D porous networks. researchgate.netresearchgate.netnih.gov The final architecture is influenced by factors such as the choice of metal ion, the specific structure of the organic linker, and the reaction conditions. For instance, derivatives of 8-hydroxyquinoline have been used to construct frameworks with metal ions like zinc(II), cadmium(II), manganese(II), and cobalt(II). researchgate.netnih.gov

One study detailed the assembly of five new MOFs using a novel 8-hydroxyquinolinate derivative ligand with various metal ions. nih.gov The resulting structures included a 3D porous network with meso-helical chains, a 2D grid network, and 2D layered structures. researchgate.netnih.gov These materials can exhibit interesting properties, such as high stability in common solvents and water, and tunable luminescence, making them suitable for applications like chemical sensing. researchgate.netnih.gov For example, a zinc-based MOF demonstrated high sensitivity for detecting nitroaromatic molecules and iron(III) ions. researchgate.netnih.gov

The versatility of the 8-hydroxyquinoline-2-carbaldehyde precursor allows for the systematic design of functional materials. By modifying the linker, researchers can tune the pore size, dimensionality, and chemical properties of the resulting MOFs and coordination polymers to suit specific applications. nih.gov

Table 1: Examples of Metal-Organic Frameworks Derived from 8-Hydroxyquinoline Ligands

Metal IonLigand DerivativeResulting Framework DimensionalityReference
Zinc(II)H₂L3D Porous Network researchgate.net, nih.gov
Zinc(II)H₂L with pyridine (B92270)2D Grid Network researchgate.net, nih.gov
Cadmium(II)H₂L3D Porous Structure from 2D layers researchgate.net, nih.gov
Manganese(II)H₂L2D Network researchgate.net, nih.gov
Cobalt(II)H₂L*2D Network researchgate.net, nih.gov
Zinc(II)N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamineCoordination Polymer researchgate.net
Copper(II)N,Nʼ-di(8-hydroxyquinolinolyl-5-methyl)-N,Nʼ-diethyl-1,3-propane diamineCoordination Polymer researchgate.net

*H₂L represents a novel 8-hydroxyquinolinate derivative used in the study.

Advanced Research Applications of 8 Hydroxyquinoxaline 2 Carbaldehyde and Its Derivatives Excluding Clinical, Safety, and Basic Identification

Molecular Sensing and Probing Mechanisms

The unique structure of 8-hydroxyquinoxaline derivatives, featuring a nitrogen-containing heterocyclic ring and a phenolic hydroxyl group, makes them excellent candidates for the development of chemical sensors. The aldehyde group on 8-Hydroxyquinoxaline-2-carbaldehyde is particularly useful as it provides a reactive site for creating more complex sensor molecules, often through Schiff base condensation. These sensors can detect specific analytes through changes in their optical properties, such as fluorescence or color.

Fluorescent Probes for Specific Metal Ions (e.g., Mg²⁺, Zn²⁺, Al³⁺, Fe³⁺)

Derivatives of this compound are widely employed as fluorescent probes for the detection of various metal ions. The underlying mechanism often involves the chelation of the metal ion by the sensor molecule, which restricts intramolecular rotation or modulates photoinduced electron transfer (PET) processes, leading to a significant change in fluorescence intensity. Schiff bases derived from this compound are particularly effective in this regard.

For instance, Schiff base derivatives have been designed for the highly selective and sensitive detection of aluminum (Al³⁺). An 8-hydroxyquinoline-carbaldehyde Schiff-base has been reported to exhibit moderate selectivity for Al³⁺ over other metal ions, with a detection limit below 10⁻⁷ M in weakly acidic conditions. rroij.comscispace.com The coordination of Al³⁺ to the Schiff base ligand enhances the rigidity of the molecule, leading to a significant "turn-on" fluorescent response.

Similarly, novel Schiff base compounds derived from 8-hydroxyquinoline (B1678124) have been synthesized and shown to be effective fluorogenic chemosensors for zinc (Zn²⁺). epstem.netnih.gov In one study, a new quinoline-based Schiff base showed no emission on its own, but upon the addition of Zn²⁺, a significant increase in fluorescence intensity at 546 nm was observed. epstem.net This effect was highly selective for Zn²⁺ over a range of other common cations. epstem.net The chelation-enhanced fluorescence (CHEF) effect is the primary mechanism, where the binding of Zn²⁺ inhibits the PET process and "turns on" the fluorescence. epstem.netnih.gov

Furthermore, new Schiff bases have been synthesized from the condensation of this compound with various amines, and their coordination chemistry with copper (Cu²⁺) and zinc (Zn²⁺) has been investigated. acs.org These studies provide fundamental insights into the binding modes and stability of the resulting metal complexes, which is crucial for designing more effective and selective fluorescent probes. acs.org While Fe³⁺ is often a quencher of fluorescence, the specific design of the ligand can be used to modulate this interaction for sensing purposes. nih.gov

Table 1: Examples of this compound Derivatives as Metal Ion Fluorescent Probes

Derivative Type Target Ion Sensing Mechanism Key Findings
Schiff Base Al³⁺ Chelation-Enhanced Fluorescence (CHEF) Moderate selectivity with a detection limit <10⁻⁷ M in weakly acidic media. rroij.comscispace.com
Schiff Base Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) / Inhibition of PET Highly selective "turn-on" fluorescence response at 546 nm upon Zn²⁺ binding. epstem.net
Amine Condensation Product Cu²⁺, Zn²⁺ Complex Formation Synthesis and characterization of stable metal complexes, providing insights for sensor design. acs.org

Chromogenic and Chemodosimetric Sensors

Beyond fluorescence, derivatives of this compound can also function as chromogenic sensors, where the detection of an analyte is signaled by a change in color visible to the naked eye. This property is highly advantageous for the development of simple and cost-effective analytical tests.

A notable example is a multifunctional receptor developed from a derivative of 8-hydroxyquinoline-9-carboxaldehyde, which acts as a fluorescent sensor for Al³⁺ and a colorimetric sensor for the cyanide anion (CN⁻) in aqueous solutions. rsc.org The interaction with cyanide induces a distinct color change, allowing for its visual detection. rsc.org Similarly, a quinoxaline (B1680401) derivative, N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine, has been shown to serve as a colorimetric sensor for strongly acidic pH. rsc.org

Some 8-hydroxyquinoline derivatives have been developed as "naked-eye" sensors for metal ions like Hg²⁺, where binding of the ion leads to a visible color change from colorless to light yellow, in addition to fluorescence quenching. nih.gov This dual-response mechanism enhances the reliability of the detection method.

Chemodosimeters, which undergo an irreversible chemical reaction with the analyte to produce a signal, represent another class of sensors. While less common for this specific scaffold, the reactive aldehyde group of this compound offers potential for designing such sensors where the analyte triggers a covalent modification, leading to a permanent optical change.

pH-Responsive Molecular Switches

The protonation and deprotonation of the quinoxaline nitrogen and the hydroxyl group make 8-hydroxyquinoxaline derivatives sensitive to changes in pH. This property has been harnessed to create molecular switches whose optical properties can be reversibly controlled by adjusting the acidity of the medium.

A tripodal molecule functionalized with three 8-hydroxyquinoline units has been synthesized and demonstrated to act as a highly selective, sequential pH sensor. rsc.org This molecular switch exhibits an interesting "OFF-ON-OFF" fluorescence behavior. In its neutral form, it is highly fluorescent. However, under both acidic and basic conditions, the fluorescence is quenched due to photoinduced intramolecular electron transfer. rsc.org This allows for the sensitive detection of pH changes within specific ranges.

Other quinoxaline derivatives have also been developed as effective pH sensors. An aminoquinoxaline compound was shown to be a dual colorimetric and fluorescent sensor for pH measurement in strongly acidic aqueous media (pH 1-5). mdpi.com Another quinoxaline derivative was developed as a colorimetric sensor for monitoring strongly acidic pH in the range of 0.7–2.7, with the sensing mechanism based on the protonation–deprotonation equilibrium of the probe. rsc.org

Table 2: pH-Responsive Quinoxaline Derivatives

Derivative Response Type pH Range Mechanism
Tripodal 8-hydroxyquinoline Fluorescent (OFF-ON-OFF) Sequential (acidic and basic) Photoinduced Intramolecular Electron Transfer rsc.org
Aminoquinoxaline Colorimetric & Fluorescent 1-5 Protonation of the heteroaromatic ring mdpi.com
N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine Colorimetric 0.7-2.7 Protonation-Deprotonation Equilibrium rsc.org

Applications in Organic Optoelectronics and Material Science

The electron-deficient nature of the quinoxaline ring system makes its derivatives highly attractive for applications in organic electronics. researchgate.net They are recognized for their potential as electron-transporting materials, emitters, and hosts in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.netresearchgate.net The ability to fine-tune their electronic properties through structural modification is a key advantage. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoxaline derivatives are versatile components in OLEDs. google.comrsc.org They can be employed as materials for the electron-transporting layer, the hole-transporting layer, or as the host or guest in the emissive layer. google.com The rigidity and luminescent properties of the quinoxaline core contribute to creating materials with high thermal stability and good performance. google.com For example, chromophore-labeled quinoxaline derivatives have been synthesized and used as both hole-transporters and emitters in OLEDs, leading to intense green light emission. acs.org

In the realm of thermally activated delayed fluorescence (TADF) for high-efficiency OLEDs, quinoxaline-based materials are promising emitters. rsc.org By designing donor-acceptor molecules with a quinoxaline acceptor unit, it is possible to achieve small singlet-triplet energy splitting, which is crucial for efficient TADF. rsc.org

Electron Transporting Materials

The electron-deficient character of the quinoxaline moiety makes it an excellent building block for electron-transporting materials (ETMs). nih.govbeilstein-journals.org By functionalizing the quinoxaline core, researchers can precisely tune the lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient electron injection and transport from the cathode to the emissive layer in OLEDs. beilstein-journals.org

Quinoxaline derivatives have been shown to possess high electron mobility and efficient charge transfer capabilities. beilstein-journals.org A comprehensive review highlighted the significant potential of these compounds as n-type semiconductors in various electronic devices, including organic field-effect transistors (OFETs) and OLEDs. nih.govresearchgate.net Their structural diversity allows for the creation of materials that can outperform traditional fullerene-based ETMs in certain applications. beilstein-journals.org The introduction of electron-withdrawing groups, for example, can further lower the LUMO level and enhance electron transport properties. beilstein-journals.org

Supramolecular Assemblies and Self-Healing Materials

The ability of this compound and its derivatives to form well-defined structures through non-covalent interactions makes them excellent candidates for the construction of supramolecular assemblies. The nitrogen and oxygen atoms in the 8-hydroxyquinoline moiety are excellent metal chelators, a property that has been widely exploited in supramolecular chemistry. researchgate.netnih.gov

Recent research has focused on the synthesis of supramolecular coordination compounds using 2-substituted 8-hydroxyquinoline ligands. For instance, chromium(III) complexes with (E)-2-[2-(4-nitro-phenyl)-vinyl]-8-hydroxy-quinoline and (E)-2-[2-(4-chloro-phenyl)vinyl]-8-hydroxy-quinoline have been shown to form 3D supramolecular architectures through a network of noncovalent interactions, including π-π stacking and various hydrogen bonds. sigmaaldrich.com The complexation with the metal ion significantly alters the photoluminescent properties of the ligands, suggesting their potential as chelating agents in luminescent materials. sigmaaldrich.com

In the realm of self-healing materials, which can autonomously repair damage, the focus is often on incorporating dynamic bonds within a polymer matrix. organic-chemistry.orgnih.govespublisher.com These can be reversible covalent bonds or non-covalent interactions like hydrogen bonds or metal-ligand coordination. researchgate.netespublisher.comsemanticscholar.org While the direct application of this compound in self-healing polymers is an emerging area, its derivatives are promising candidates. The metal-chelating properties of the 8-hydroxyquinoline unit can be used to create metallopolymers with reversible metal-ligand bonds that can break and reform, providing a healing mechanism. researchgate.net The development of self-healing materials often involves the encapsulation of a healing agent that is released upon damage. semanticscholar.org

Role in Enzyme Mimicry and Biomimetic Catalysis (in vitro, non-clinical)

The structural motifs present in this compound and its derivatives make them suitable for applications in biomimetic catalysis, where synthetic molecules are designed to mimic the function of natural enzymes. nih.govnih.gov

One area of interest is the development of catalysts that mimic the activity of copper amine oxidases, which are enzymes that use a quinone cofactor to oxidize primary amines. nih.gov Researchers have developed a bioinspired catalyst system using 1,10-phenanthroline-5,6-dione (B1662461) and ZnI2 that can perform aerobic dehydrogenation of secondary amines, a reaction not typical for the natural enzyme. nih.gov This demonstrates the potential of using quinone-like molecules in novel catalytic cycles.

Furthermore, the development of synthetic catalysts that can mimic the function of cytochrome P-450 enzymes is a significant goal in chemistry. researchgate.net These enzymes are crucial for drug metabolism in the liver. researchgate.net While not directly involving quinoxalines, the principles of mimicking these complex enzymatic reactions with small molecule catalysts are being actively explored. researchgate.net The chelation properties of this compound derivatives could be harnessed to create metal complexes that mimic the active sites of metalloenzymes, potentially leading to novel catalysts for selective oxidation reactions.

Microfluidic Synthesis and High-Throughput Screening of Derivatives

The synthesis and screening of libraries of chemical compounds are crucial for the discovery of new materials and therapeutic agents. nih.govnih.govrsc.org Microfluidic technologies, particularly microdroplet reactions, have emerged as powerful tools for the high-throughput synthesis and screening of quinoxaline derivatives. researchgate.netnih.gov

Microdroplet-assisted reactions offer significant advantages over traditional bulk-phase synthesis, including drastically reduced reaction times (from hours to milliseconds), improved yields, and the elimination of the need for metal catalysts. researchgate.netnih.gov In a typical setup, solutions of the starting materials, such as a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, are nebulized to form microdroplets. The reaction is initiated within these charged droplets and can be monitored in real-time using mass spectrometry (MS). nih.gov

This platform allows for the rapid screening of optimal reaction conditions by varying parameters such as droplet volume, reactant concentrations, flow rate, and spray voltage. researchgate.netnih.gov For example, the synthesis of 1H-indeno[1,2-b]quinoxaline and 3,5-dimethyl-2-phenylquinoxaline has been achieved with conversion rates of up to 90% in milliseconds without a catalyst. researchgate.netnih.gov This technology is not only suitable for screening but also for the scaled-up microdroplet synthesis of diverse quinoxaline libraries. nih.gov The facile, economic, and environmentally friendly nature of this approach is expected to accelerate academic research and industrial applications of functional quinoxaline-based materials. nih.gov

Below is a table summarizing the optimized conditions for the microdroplet synthesis of a quinoxaline derivative as identified through high-throughput screening.

ParameterOptimized Value
Nebulizing Gas Pressure (N₂)40 psi
Reactant Solution Flow Rate3 µL/min
Distance to MS Inlet8 mm
SolventMethanol (B129727):Water (1:1)
Table 1: Optimized parameters for the microfluidic synthesis of a quinoxaline derivative. Data sourced from a study on high-throughput screening using microdroplet reactions. nih.gov

Applications in Advanced Separation Technologies and Metal Ion Extraction

The inherent metal-chelating ability of the 8-hydroxyquinoline scaffold makes its derivatives, including those of this compound, highly valuable in the field of separation science and for the selective extraction of metal ions. nih.govchemimpex.com The nitrogen atom of the quinoxaline ring and the hydroxyl group's oxygen atom create a perfect binding pocket for a wide range of metal ions.

Derivatives of 8-hydroxyquinoline have long been used as reagents for the gravimetric analysis and solvent extraction of metal ions. nist.gov The formation of stable, often colored or fluorescent, metal complexes allows for their detection and quantification. chemimpex.com This principle is being extended to more advanced separation technologies. For example, 8-hydroxyquinoline derivatives can be immobilized on solid supports to create sorbents for the preconcentration and separation of trace metal ions from complex matrices.

The introduction of a carbaldehyde group at the 2-position of the 8-hydroxyquinoxaline ring opens up possibilities for creating more complex and selective ligands through Schiff base condensation. nih.govacs.org Reaction with various amines can yield a library of tridentate or polydentate ligands with tailored affinities for specific metal ions. For instance, Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde and amines containing morpholine (B109124) or piperidine (B6355638) moieties have been synthesized and their complexes with copper(II) and zinc(II) have been characterized. nih.govacs.org Such tailored ligands are crucial for developing ion-selective electrodes and membranes for advanced separation processes.

The table below shows the stability constants (log K) for the complexation of various metal ions with a bis-(8-hydroxyquinoline-2-ylmethyl)-substituted diaza-18-crown-6 ligand in methanol, demonstrating the high selectivity achievable with such derivatives.

Metal Ionlog K
Na⁺~3
K⁺5.88
Ba²⁺11.6
Zn²⁺4.92
Cu²⁺4.39
Table 2: Stability constants for metal ion complexation with a diaza-18-crown-6 ligand featuring two 8-hydroxyquinoline-2-ylmethyl arms. The exceptionally high value for Ba²⁺ indicates high selectivity. researchgate.net

Mechanistic Investigations of Reactions Involving 8 Hydroxyquinoxaline 2 Carbaldehyde

Reaction Pathway Elucidation Using Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are fundamental in elucidating the reaction pathways of 8-Hydroxyquinoxaline-2-carbaldehyde. These studies provide quantitative data on reaction rates, activation energies, and the stability of reactants, intermediates, and products, which are critical for constructing a detailed mechanistic picture.

Thermodynamic investigations into related compounds, such as 8-hydroxyquinoline-2-carboxylic acid (8-HQA), have been conducted to understand its chelation properties with metal ions like Fe(II) and Fe(III). researchgate.netrsc.org Such studies, which determine the stability constants and species distribution as a function of pH, offer a framework for understanding how this compound might interact with metal ions, a key aspect of its reactivity. researchgate.netrsc.org The chelation process is often a critical step in many of its catalytic and biological applications.

Kinetic studies on the reactions of this compound, for instance in the formation of Schiff bases or other derivatives, would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent). While specific kinetic data for reactions of this compound is not extensively detailed in the provided results, the principles of such studies are well-established. For example, the rate of formation of a Schiff base from this compound and a primary amine could be followed spectrophotometrically, allowing for the determination of the rate law and the effect of substituents on the reaction rate. This information helps in identifying the rate-determining step and proposing a plausible reaction mechanism.

Isotopic Labeling Experiments for Bond Cleavage and Formation Analysis

Isotopic labeling is a powerful technique used to trace the fate of atoms and bonds during a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. boku.ac.atnih.gov By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can follow its journey through the reaction sequence using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. boku.ac.at

While specific isotopic labeling studies on this compound were not found in the search results, the methodology is broadly applicable. For instance, to investigate the mechanism of a condensation reaction involving the aldehyde group, one could synthesize this compound with a ¹³C-labeled carbonyl carbon. Analysis of the product by ¹³C NMR or MS would reveal the new bonds formed by this specific carbon atom, confirming its role in the reaction.

Similarly, in studying reactions involving the quinoline (B57606) ring, such as electrophilic substitution, labeling specific positions on the ring with deuterium (B1214612) could help elucidate the regioselectivity and the mechanism of substitution. The position of the label in the product would indicate the site of attack and could provide information about any rearrangements or intermediate steps. Such experiments are crucial for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways. nih.gov

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a cornerstone of mechanistic chemistry, and various spectroscopic techniques are employed for this purpose. For reactions involving this compound, techniques like UV-Vis, FTIR, and NMR spectroscopy are invaluable for identifying and characterizing transient species.

Spectroscopic studies on related 8-hydroxyquinoline (B1678124) derivatives provide a basis for what to expect. For example, the formation of metal complexes with 8-hydroxyquinoline and its derivatives can be monitored using UV-Vis spectrophotometry, which shows characteristic shifts in the absorption maxima upon complexation. acs.orgscirp.org Similarly, FTIR spectroscopy can detect changes in the vibrational frequencies of functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the hydroxyl group, as the reaction progresses. acs.orgmdpi.com These changes can signal the formation of intermediates where these groups are involved in bonding or hydrogen bonding.

In the study of Schiff base formation from this compound, the disappearance of the aldehyde C=O stretching band and the appearance of the imine C=N stretching band in the FTIR spectrum would provide clear evidence for the reaction's progress. acs.org Furthermore, time-resolved spectroscopic techniques can be used to study very short-lived intermediates, providing kinetic data on their formation and decay. The characterization of a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070) utilized spectroscopic methods to understand the interactions between the molecules. sci-hub.se

Computational Verification and Refinement of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying and refining proposed reaction mechanisms. eurjchem.commdpi.com These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a theoretical framework to complement experimental findings.

For this compound, DFT calculations can be used to model reaction pathways, such as the formation of Schiff bases or metal complexes. mdpi.com By calculating the activation energies for different possible pathways, researchers can predict which mechanism is more likely to occur. For instance, in a study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, DFT was used to analyze the molecular structure, electronic properties, and reactivity. eurjchem.com Such calculations can also provide insights into the electronic structure of the molecule and how it influences its reactivity.

Computational studies on related quinolinecarbaldehydes have been used to explain the selectivity of formylation reactions. mdpi.com Furthermore, theoretical calculations have been employed to study the structural and vibrational properties of derivatives like 8-hydroxyquinoline-2-carboxaldehyde (B80063) isonicotinoyl hydrazone. researchgate.net These studies help in interpreting experimental spectroscopic data and provide a deeper understanding of the bonding and interactions within the molecule.

Investigation of Intramolecular Hydrogen Bonding and Tautomeric Equilibria

Intramolecular hydrogen bonding (IHB) plays a significant role in the structure, reactivity, and biological activity of molecules like this compound. nih.govrsc.orgacs.org The presence of both a hydroxyl group and a carbaldehyde group in close proximity allows for the formation of an IHB between the hydroxyl proton and the carbonyl oxygen.

This IHB can influence the molecule's conformation and reactivity. Studies on similar o-carbonyl hydroquinones have shown that IHBs can be analyzed using experimental techniques like NMR spectroscopy and theoretical methods such as Natural Bond Orbital (NBO) analysis. nih.gov The strength of the IHB can affect the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Future Perspectives and Emerging Research Avenues for 8 Hydroxyquinoxaline 2 Carbaldehyde

Integration into Nanoscience and Nanotechnology Applications

There is currently no specific information in the search results detailing the integration of 8-Hydroxyquinoxaline-2-carbaldehyde into nanoscience or nanotechnology. Research on related compounds, such as 8-hydroxyquinoline (B1678124), has explored their use in coating nanoparticles like graphene oxide for potential anti-cancer applications. nih.gov However, dedicated studies on the use of the this compound scaffold in creating or functionalizing nanoparticles, quantum dots, or other nanomaterials are not apparent.

Development of Novel Functional Materials Based on Quinoxaline (B1680401) Scaffolds

The general class of quinoxaline derivatives is recognized for its utility as building blocks in the synthesis of functional materials. sphinxsai.com They are employed in creating organic semiconductors and dyes due to their advantageous electronic properties. sphinxsai.comijirt.org However, research that specifically utilizes this compound for the development of new polymers, metal-organic frameworks (MOFs), or sensory materials could not be found in the available literature.

Sustainable Synthesis and Degradation Pathways for Environmental Impact Reduction

The development of environmentally friendly or "green" synthesis routes is a major focus in modern chemistry. For the broader family of quinoxalines, numerous sustainable methods have been developed. These typically involve the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often using eco-friendly catalysts like phthalic acid, β-cyclodextrin, or heteropolyoxometalates, sometimes in water as a solvent or under solvent-free conditions. sphinxsai.comnih.govmdpi.comtandfonline.com

Exploration of Unprecedented Reactivity Patterns and Transformations

The reactivity of the aldehyde group in this compound is expected to include standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of Schiff bases through condensation with amines. The reactivity of the quinoxaline ring system itself has been studied, including reactions like nitration and oxidation. sapub.org However, dedicated research exploring unique or unprecedented reactivity patterns and chemical transformations specific to this compound is absent from the available literature. Studies on the reactivity of the analogous 8-hydroxyquinoline-2-carbaldehyde, which is often used to form Schiff bases and other derivatives, are more common but not directly transferable. sigmaaldrich.comchemicalbook.comnih.gov

Advanced Spectroscopic and Structural Correlative Studies

Detailed spectroscopic and structural data for this compound, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), or X-ray crystallography, are not available in the provided search results. While such studies are crucial for confirming the structure and understanding the electronic properties of a compound, they appear not to have been published for this specific molecule. In contrast, extensive spectroscopic and crystallographic data exist for numerous derivatives of 8-hydroxyquinoline. researchgate.netmdpi.com

Q & A

What are the most reliable synthetic routes for 8-Hydroxyquinoxaline-2-carbaldehyde, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves condensation reactions. For example, derivatives like 2-Hydroxyquinoxaline are synthesized via the reaction of glyoxylic acid with o-phenylenediamine under controlled pH and temperature (pH ~4–5, 60–80°C) to minimize side products . For the aldehyde functionalization, formylation at the quinoxaline ring’s 2-position may require Vilsmeier-Haack conditions (POCl₃/DMF), but steric and electronic effects of the hydroxyl group must be optimized to avoid over-oxidation. Yield improvements (e.g., >70%) often depend on inert atmospheres, stoichiometric ratios, and post-reaction purification via column chromatography or recrystallization .

How can crystallographic data resolve ambiguities in the structural determination of this compound?

Answer:
Single-crystal X-ray diffraction (XRD) is critical for confirming molecular geometry and hydrogen-bonding patterns. For quinoxaline derivatives, SHELX software (e.g., SHELXL) refines crystallographic parameters such as bond angles, torsion angles, and occupancy factors . Challenges arise when the hydroxyl and aldehyde groups participate in intra- or intermolecular interactions, altering crystal packing. For example, in 2-Chloro-8-methylquinoline-3-carbaldehyde, XRD revealed planar distortions due to halogen bonding, a methodology applicable to analogous compounds . Pairing XRD with spectroscopic data (e.g., NMR) ensures structural consistency .

What computational methods are recommended for predicting the electronic properties of this compound?

Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of frontier molecular orbitals (HOMO/LUMO) and charge distribution . Basis sets like 6-311++G(d,p) are suitable for modeling intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. Solvent effects (e.g., polarizable continuum models) improve agreement with experimental UV-Vis and fluorescence spectra. For advanced studies, time-dependent DFT (TD-DFT) simulates excited-state behavior, critical for photochemical applications .

How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. For example:

  • NMR : A downfield shift in the aldehyde proton (~10 ppm) may indicate hydrogen bonding, while hydroxyl proton broadening suggests exchange phenomena. Deuterated solvents (DMSO-d₆ vs. CDCl₃) can stabilize specific tautomers.
  • IR : A strong O–H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹) must align with computational vibrational modes.
  • Resolution : Use temperature-dependent NMR and 2D techniques (COSY, HSQC) to confirm assignments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; monitor for respiratory irritation.
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste.
  • First Aid : For skin exposure, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .

How can researchers optimize reaction mechanisms involving this compound in catalytic systems?

Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in real time.
  • Isotopic Labeling : ¹⁸O or deuterium labeling (e.g., D₂O exchange) identifies proton transfer steps.
  • DFT Transition-State Analysis : Locate energy barriers for key steps (e.g., aldehyde oxidation or hydroxyl deprotonation).
  • Controlled Experiments : Vary catalyst loading (e.g., metal complexes) and monitor turnover frequency (TOF) to identify rate-limiting steps .

What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?

Answer:

  • Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) to determine IC₅₀ values.
  • ANOVA/MANOVA : Compare efficacy across derivatives; post-hoc tests (Tukey’s HSD) adjust for multiple comparisons.
  • QSAR Modeling : Partial least squares (PLS) regression correlates structural descriptors (logP, polar surface area) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.